molecular formula C13H8FNO B14136717 2-(2-Fluorophenyl)-1,3-benzoxazole

2-(2-Fluorophenyl)-1,3-benzoxazole

Cat. No.: B14136717
M. Wt: 213.21 g/mol
InChI Key: ITCOJPNIUARGCH-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-1,3-benzoxazole is a heterocyclic aromatic compound that contains both benzene and oxazole rings. The presence of a fluorine atom on the phenyl ring enhances its chemical properties, making it a compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-1,3-benzoxazole typically involves the cyclization of 2-aminophenol with 2-fluorobenzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

For industrial production, the process is optimized to ensure high yield and purity. This involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. The starting materials, 2-aminophenol and 2-fluorobenzoyl chloride, are readily available and cost-effective, making the industrial synthesis economically viable .

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-1,3-benzoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions are common due to the presence of the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

Scientific Research Applications

2-(2-Fluorophenyl)-1,3-benzoxazole has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of advanced materials and polymers

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-1,3-benzoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby blocking the active site and preventing substrate binding .

Comparison with Similar Compounds

Similar Compounds

    2-Fluorodeschloroketamine: A dissociative anesthetic with a similar fluorophenyl group.

    Indole Derivatives: Compounds like indole-3-acetic acid share structural similarities and biological activities.

Uniqueness

2-(2-Fluorophenyl)-1,3-benzoxazole is unique due to its combination of benzene and oxazole rings with a fluorine substituent, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C13H8FNO

Molecular Weight

213.21 g/mol

IUPAC Name

2-(2-fluorophenyl)-1,3-benzoxazole

InChI

InChI=1S/C13H8FNO/c14-10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)16-13/h1-8H

InChI Key

ITCOJPNIUARGCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3O2)F

Origin of Product

United States

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